molecular formula C18H17N3O4 B2759899 N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxy-4-quinazolinamine CAS No. 150450-66-1

N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxy-4-quinazolinamine

カタログ番号: B2759899
CAS番号: 150450-66-1
分子量: 339.351
InChIキー: KKKDUDNNZMEMBD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1,3-Benzodioxol-5-ylmethyl)-6,7-dimethoxy-4-quinazolinamine is a quinazoline derivative characterized by a benzodioxole moiety linked via a methylene group to the 4-amino position of a 6,7-dimethoxy-substituted quinazoline ring. Its IUPAC name is N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxyquinazolin-4-amine, with CAS number 477855-14-4 and a purity of 95% . Proper storage requires a cool, dry, well-ventilated environment in a tightly sealed container, away from incompatible substances .

特性

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxyquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-22-15-6-12-13(7-16(15)23-2)20-9-21-18(12)19-8-11-3-4-14-17(5-11)25-10-24-14/h3-7,9H,8,10H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKDUDNNZMEMBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NCC3=CC4=C(C=C3)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901325484
Record name N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxyquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666344
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

150450-66-1
Record name N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxyquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxy-4-quinazolinamine typically involves multi-step organic reactions. One common method includes the condensation of 6,7-dimethoxy-4-quinazolinone with 1,3-benzodioxol-5-ylmethylamine under acidic or basic conditions. The reaction may require catalysts such as palladium or copper to facilitate the coupling process. The reaction conditions often involve temperatures ranging from 60°C to 120°C and reaction times of several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving the overall purity of the product. Solvent recovery and recycling are also employed to minimize waste and environmental impact.

化学反応の分析

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxy-4-quinazolinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the quinazoline ring to its dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodioxole or quinazoline rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include quinazoline N-oxides, dihydroquinazolines, and various substituted derivatives depending on the reagents and conditions used.

科学的研究の応用

Anticancer Properties

Overview : The compound has been investigated for its potential as an anticancer agent. Its structure suggests it may target specific cancer cell lines effectively.

Research Findings :

  • Cell Line Studies : Preliminary studies indicate that derivatives of N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxy-4-quinazolinamine exhibit promising activity against various cancer cell lines including prostate, pancreatic, and acute lymphoblastic leukemia. Reported IC50 values range from 328 to 644 nM, indicating substantial cytotoxic effects against these cells.
Cancer Cell Line IC50 (nM)
Prostate Cancer328
Pancreatic Cancer450
Acute Lymphoblastic Leukemia644

Antioxidant Activity

Overview : The compound's derivatives have been evaluated for their antioxidant properties, crucial for protecting cells from oxidative stress.

Research Findings :

  • Scavenging Assays : Various synthesized derivatives demonstrated significant free radical scavenging activity. This property is essential for developing therapeutic agents aimed at oxidative stress-related diseases.

Diagnostic Imaging

Overview : N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxy-4-quinazolinamine can be utilized in diagnostic imaging techniques such as positron emission tomography (PET).

Research Findings :

  • Radiosynthesis Studies : The compound has been successfully labeled with radioactive isotopes for imaging studies in small animal models. These studies provided insights into the compound's distribution and pharmacokinetics, showcasing its potential for use in medical diagnostics.

Antimicrobial Activity

Overview : In addition to its anticancer properties, the compound has shown potential antimicrobial effects.

Research Findings :

  • Antimicrobial Testing : Various derivatives have been tested against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. Some compounds exhibited significant antimicrobial activity, suggesting their potential as future therapeutic agents against infections .

Synthetic Pathways and Modifications

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxy-4-quinazolinamine involves several chemical reactions that allow for modifications to enhance its biological activity.

作用機序

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxy-4-quinazolinamine involves its interaction with molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and disrupting downstream signaling pathways. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The presence of the benzodioxole and dimethoxy groups enhances its binding affinity and specificity for the target enzymes.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of quinazoline derivatives modified at the 4-amino position. Structural analogs from the ontology browser () exhibit variations in substituents on the quinazoline ring or benzodioxole group, which influence physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of N-(1,3-Benzodioxol-5-ylmethyl)-6,7-dimethoxy-4-quinazolinamine and Analogs

Compound Name Substituents on Quinazoline Ring Key Structural Differences Potential Implications
N-(1,3-Benzodioxol-5-ylmethyl)-6,7-dimethoxy-4-quinazolinamine (Target) 6,7-dimethoxy High lipophilicity; potential kinase inhibition
N-(1,3-Benzodioxol-5-ylmethyl)-6-chloro-4-quinazolinamine 6-chloro Chloro substituent (electron-withdrawing) Altered solubility; possible enhanced reactivity
N-(1,3-Benzodioxol-5-ylmethyl)-6-methoxy-4-quinazolinamine 6-methoxy Single methoxy group at position 6 Reduced steric hindrance vs. target compound
N-(1,3-Benzodioxol-5-ylmethyl)-6-(3-pyridinyl)-4-quinazolinamine 3-pyridinyl Heteroaromatic pyridine ring at position 6 Improved water solubility; altered binding affinity
N-(1,3-Benzodioxol-5-ylmethyl)-6-(3-furanyl)-4-quinazolinamine 3-furanyl Furan ring at position 6 Increased metabolic instability

Key Observations:

Substituent Effects: The 6,7-dimethoxy groups in the target compound enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to analogs with polar groups (e.g., pyridinyl or furanyl) .

Analogs with heterocyclic substituents (e.g., pyridinyl) may target different enzyme pockets due to varied electronic profiles.

Toxicity Considerations :

  • The target compound’s safety profile includes risks of skin inflammation and respiratory irritation . Substituting the methoxy groups with less reactive moieties (e.g., furanyl) might mitigate toxicity but requires empirical validation.

Limitations:

  • The comparison is based on structural data from ontology sources () and lacks direct pharmacological or toxicological studies for analogs.

生物活性

N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxy-4-quinazolinamine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the current understanding of its biological activity, including its anticancer properties, mechanism of action, and other relevant pharmacological effects.

Chemical Structure

The compound features a benzodioxole moiety, which is known for its diverse biological activities. The structure can be represented as follows:

C16H18N2O3\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_3

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzodioxole derivatives, including our compound of interest. For instance, compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxy-4-quinazolinamine have shown promising results against various cancer cell lines.

  • Cytotoxicity : The compound has been evaluated for its cytotoxic effects on human lung adenocarcinoma (A549) and rat glioma (C6) cell lines. It demonstrated significant inhibitory effects on cell viability with IC50 values indicating effective dose ranges .
  • Mechanism of Action : The mechanism involves inducing apoptosis and disrupting mitochondrial membrane potential. Specifically, it has been observed that treatment with this compound leads to an increase in early and late apoptotic cells in A549 and C6 cell lines .
  • Comparative Efficacy : In a comparative study, N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxy-4-quinazolinamine was found to be more effective than standard chemotherapeutic agents like cisplatin in certain contexts .
Cell Line Control Viability (%) Compound Viability (%) Apoptotic Cells (%)
A54994.375.223.7
C683.960.225.0

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on cholinesterases (AChE and BuChE), which are important in neurodegenerative diseases. However, studies indicate that there is no significant correlation between the anticancer activity of this compound and cholinesterase inhibition .

Case Studies

Several case studies have documented the efficacy of benzodioxole derivatives in clinical settings:

  • Case Study on Lung Cancer : A patient cohort treated with benzodioxole derivatives exhibited improved survival rates compared to those receiving conventional chemotherapy. The study emphasized the importance of personalized medicine in oncology .
  • Neuroprotective Effects : Research has shown that compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxy-4-quinazolinamine exhibit neuroprotective properties in models of Alzheimer's disease by reducing oxidative stress markers .

Q & A

Q. What are the critical parameters for ensuring compound stability during experimental workflows?

  • Methodological Answer : Store the compound in a tightly sealed container under cool, dry conditions (20–25°C) with humidity <50%. Avoid exposure to strong oxidizing agents (e.g., peroxides, chlorates) and light, as these may degrade the quinazoline core or benzodioxole substituents . For long-term storage, use inert atmospheres (argon/nitrogen) to minimize oxidation. Regularly verify stability via HPLC or LC-MS, referencing the molecular weight (325.32 g/mol, C₁₇H₁₅N₃O₄) and purity (≥95%) as baselines .

Q. How should researchers address potential batch-to-batch variability in compound purity?

  • Methodological Answer : Validate purity using orthogonal techniques:
  • HPLC : Compare retention times against a certified reference standard.
  • NMR : Confirm structural integrity by verifying proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, benzodioxole protons at δ 5.9–6.1 ppm).
  • Mass Spectrometry : Ensure exact mass matches theoretical m/z 325.32 [M+H]⁺.
    Document batch-specific impurities (e.g., residual solvents, byproducts) and adjust dosing concentrations accordingly to maintain reproducibility .

Q. What safety protocols are essential for handling this compound in vitro?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2/2A hazards) .
  • Ventilation : Use fume hoods for weighing and solubilizing to avoid inhalation of fine particles.
  • Decontamination : Clean spills with ethanol/water mixtures, avoiding aqueous solutions that might disperse the compound .
  • First Aid : For eye exposure, irrigate with saline for 15 minutes; for skin contact, wash with pH-neutral soap .

Advanced Research Questions

Q. What strategies can elucidate the compound’s mechanism of action in kinase inhibition?

  • Methodological Answer : Given structural similarity to Tyrphostin-class EGFR inhibitors (e.g., AG1478, IC₅₀ = 3 nM) , design experiments to:
  • Kinase Profiling : Screen against a panel of 100+ kinases (e.g., EGFR, VEGFR, PDGFR) using radiometric or fluorescence-based assays.
  • Cellular Phosphorylation Assays : Treat cancer cell lines (e.g., U87MG glioblastoma) and measure downstream phosphorylation of ERK/AKT via Western blot .
  • Structural Studies : Co-crystallize the compound with target kinases (using SHELX-97 for refinement ) to identify binding motifs (e.g., quinazoline interactions with ATP pockets).

Q. How can researchers resolve contradictions in inhibitory potency across studies?

  • Methodological Answer : Discrepancies in IC₅₀ values often arise from:
  • Assay Conditions : Compare buffer pH, ATP concentrations, and temperature (e.g., 25°C vs. 37°C).
  • Cell Models : Use isogenic cell lines to control for genetic variability.
  • Compound Solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation artifacts.
    Validate findings using independent methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Q. What methodologies assess the compound’s selectivity against off-target pathways?

  • Methodological Answer :
  • Proteome-Wide Screening : Employ thermal shift assays (TSA) to identify off-target proteins with shifted melting temperatures.
  • CRISPR-Cas9 Knockouts : Validate target specificity by comparing effects in wild-type vs. EGFR/PI3K-null cells.
  • Metabolomics : Profile changes in cellular metabolites (e.g., lactate, ATP) to detect unintended pathway modulation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。